molecular formula C11H9ClN4 B13879888 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile

5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile

Cat. No.: B13879888
M. Wt: 232.67 g/mol
InChI Key: MUTDBZOTWYIUGE-UHFFFAOYSA-N
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Description

5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported MnO2, which provides high yields under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in organic synthesis. It is used to construct diverse heterocyclic scaffolds, which are essential in the development of new pharmaceuticals .

Biology: In biological research, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, which are crucial in various cellular processes .

Medicine: The compound is being explored for its potential therapeutic applications. It has demonstrated anti-inflammatory, anti-cancer, and anti-microbial properties in preliminary studies .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which play a pivotal role in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution enhances its biological activity and makes it a more potent inhibitor of specific enzymes. Additionally, its chemical stability and ease of synthesis make it a preferred choice in various applications .

Properties

Molecular Formula

C11H9ClN4

Molecular Weight

232.67 g/mol

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C11H9ClN4/c12-10-4-2-1-3-8(10)7-16-11(14)9(5-13)6-15-16/h1-4,6H,7,14H2

InChI Key

MUTDBZOTWYIUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C=N2)C#N)N)Cl

Origin of Product

United States

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